

# TAM470: A Technical Guide to a Potent Tubulin Inhibitor

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## Compound of Interest

Compound Name: TAM470

Cat. No.: B12407095

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## Abstract

**TAM470** is a novel and highly potent synthetic cytolyisin belonging to the tubulysin class of natural products. It functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization, a critical process for cell division. This activity leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in rapidly proliferating cells. Due to its significant cytotoxicity, **TAM470** has been successfully incorporated as the payload in the antibody-drug conjugate (ADC) OMTX705, which targets Fibroblast Activation Protein (FAP) expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and available data on **TAM470**, intended for researchers and professionals in the field of drug development.

## Chemical Structure and Properties

**TAM470** is a complex tetrapeptide-like molecule with the chemical formula  $C_{41}H_{67}N_7O_6S$  and a molecular weight of 786.08 g/mol. Its structure is characterized by the presence of unique amino acid residues, which are crucial for its biological activity.

Property	Value
Chemical Formula	C41H67N7O6S
Molecular Weight	786.08 g/mol
CAS Number	1802498-63-0
SMILES	<chem>O=C([C@@H]1N(CCCC1)C)N--INVALID-LINK--CC"&gt;C@@HC(N(CCC)--INVALID-LINK--C--INVALID-LINK--C(NN)=O)CC3=CC=C(C=C3)O)=O)=CS2"&gt;C@HOCCC)=O</chem>
Appearance	White to off-white solid

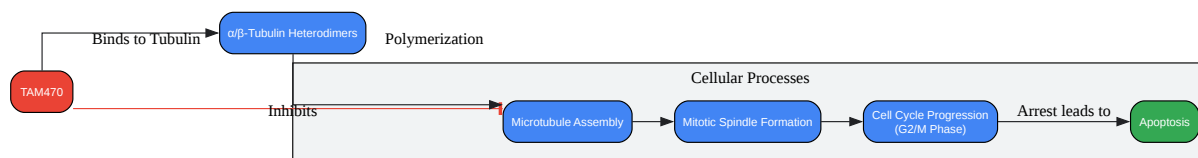
## Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of **TAM470** is the inhibition of tubulin polymerization. Microtubules are dynamic polymers of  $\alpha$ - and  $\beta$ -tubulin heterodimers and are essential components of the cytoskeleton, playing a pivotal role in mitosis, intracellular transport, and cell shape maintenance.

By binding to tubulin, **TAM470** disrupts the assembly of microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, as the mitotic spindle cannot be formed correctly. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Signaling Pathway

The following diagram illustrates the signaling pathway affected by **TAM470**, leading to apoptosis.



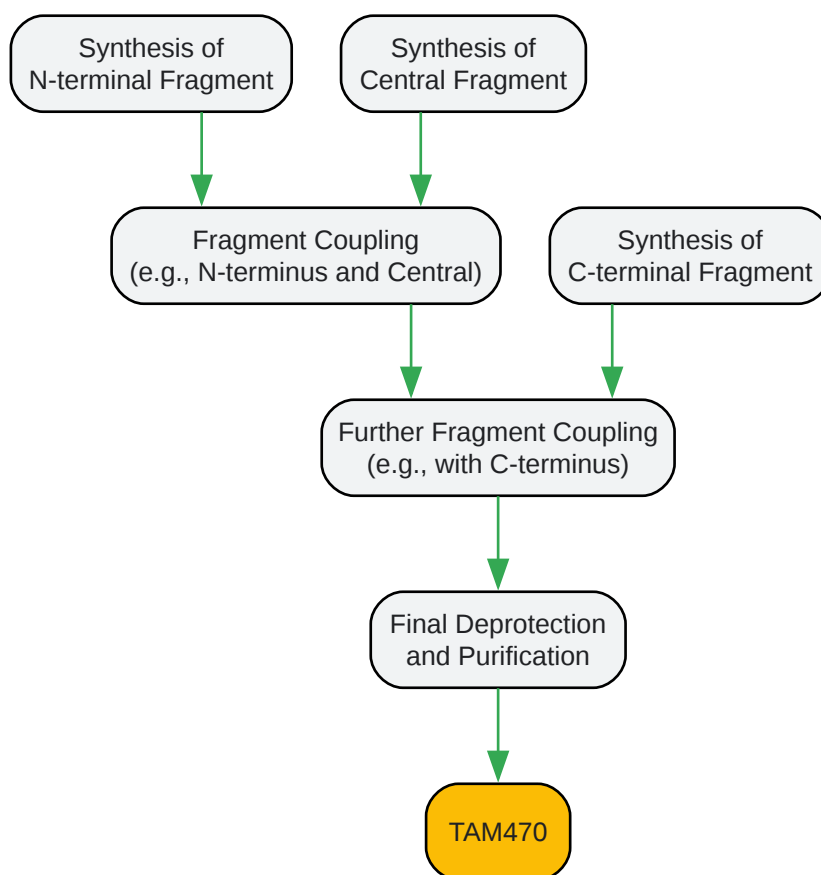
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Mechanism of **TAM470**-induced apoptosis.

## Synthesis of TAM470

While a specific, publicly available, step-by-step synthesis protocol for **TAM470** has not been identified in the reviewed literature, its synthesis can be inferred from the well-established methodologies for creating tubulysin analogs.[4][5][6][7] The synthesis is a complex, multi-step process involving the careful coupling of its constituent non-standard amino acid fragments.

A generalized synthetic workflow for tubulysin analogs is depicted below:



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Generalized workflow for tubulysin analog synthesis.

The synthesis typically involves the protection of reactive functional groups, peptide coupling reactions, and subsequent deprotection steps. Purification is often achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

## Quantitative Data

Quantitative data for **TAM470** is primarily available in the context of its use as a payload in the antibody-drug conjugate OMTX705. The efficacy of OMTX705 has been evaluated in various preclinical models.

## In Vivo Efficacy of OMTX705 (TAM470 Payload)

Tumor Model	Treatment	Dosage	Outcome	Reference
Pancreatic Cancer PDX	OMTX705	30-60 mg/kg	Tumor regression	[8][9]
Lung Adenocarcinoma PDX	OMTX705	30 mg/kg	Higher efficacy than paclitaxel combination	[9]
Breast Cancer PDX	OMTX705	30 mg/kg	Highest tumor regression rate	[9]
Humanized PDX Lung Cancer	OMTX705	20 mg/kg	Increased CD8+ T-cell infiltration, complete regressions	[8][10]

While specific IC50 values for **TAM470** against a broad panel of cancer cell lines are not detailed in the provided search results, tubulysins, in general, are known to exhibit potent cytotoxicity with IC50 values in the nanomolar to picomolar range.[4][5]

## Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays of **TAM470** are proprietary. However, based on the literature for tubulysin analogs and microtubule inhibitors, the following are generalized protocols for key experiments.

### Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[11][12][13][14][15]

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Methodology:

- Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA), test compound (**TAM470**) dissolved in a suitable solvent (e.g., DMSO).
- Procedure: a. A reaction mixture containing tubulin and GTP in polymerization buffer is prepared and kept on ice. b. The test compound at various concentrations is added to the wells of a pre-warmed 96-well plate. c. The tubulin/GTP mixture is added to the wells to initiate the reaction. d. The absorbance at 340 nm is measured every 60 seconds for 60 minutes at 37°C using a microplate reader.
- Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC<sub>50</sub> value is calculated as the concentration of the compound that inhibits the polymerization rate by 50%.

## Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of a compound required to kill 50% of a cell population (IC<sub>50</sub>). The MTT assay is a common method.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

- Reagents: Cancer cell lines, cell culture medium, MTT solution, solubilization solution (e.g., DMSO).
- Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compound (**TAM470**) for a specified period (e.g., 72 hours). c. MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow formazan formation. d. The solubilization solution is added to dissolve the formazan crystals. e. The absorbance is measured at a wavelength of 570 nm.
- Data Analysis: The absorbance values are plotted against the compound concentration, and the IC<sub>50</sub> value is determined from the dose-response curve.

## Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

**Principle:** A fluorescent dye, such as propidium iodide (PI), binds stoichiometrically to DNA. The amount of fluorescence is therefore proportional to the amount of DNA in a cell. Cells in G2/M have twice the DNA content of cells in G0/G1.

**Methodology:**

- **Reagents:** Cancer cell lines, cell culture medium, test compound (**TAM470**), fixation solution (e.g., 70% ethanol), PI staining solution (containing RNase A).
- **Procedure:** a. Cells are treated with the test compound for a specified time. b. Cells are harvested, washed, and fixed in cold ethanol. c. The fixed cells are washed and then stained with the PI/RNase A solution. d. The fluorescence of individual cells is measured using a flow cytometer.
- **Data Analysis:** The data is presented as a histogram of DNA content. The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

## In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in an animal model.[\[8\]](#)[\[21\]](#)[\[22\]](#)

**Principle:** Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

**Methodology:**

- **Animal Model:** Immunocompromised mice (e.g., nude or SCID).
- **Tumor Implantation:** Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically.

- **Treatment:** Once tumors reach a certain size, mice are randomized into treatment and control groups. The test compound (e.g., OMTX705) is administered according to a specific dosing schedule.
- **Monitoring:** Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis.
- **Data Analysis:** Tumor growth curves are plotted for each group. Statistical analysis is used to determine the significance of the anti-tumor effect.

## Conclusion

**TAM470** is a potent tubulin polymerization inhibitor with significant potential as a cytotoxic agent for cancer therapy. Its incorporation into the antibody-drug conjugate OMTX705 demonstrates a promising strategy for targeted delivery to the tumor microenvironment, thereby enhancing its therapeutic index. Further research into the synthesis of **TAM470** and its analogs, as well as more detailed elucidation of its interactions with the tubulin protein, will be valuable for the development of next-generation microtubule-targeting agents. The experimental protocols outlined in this guide provide a foundation for the continued investigation and evaluation of this important class of molecules.

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